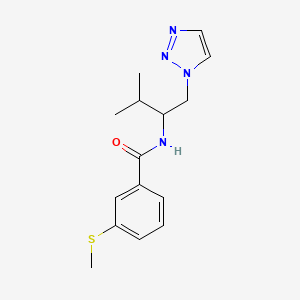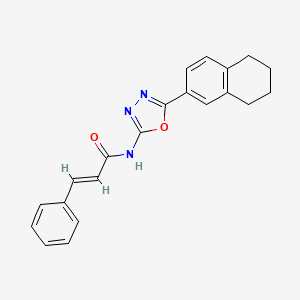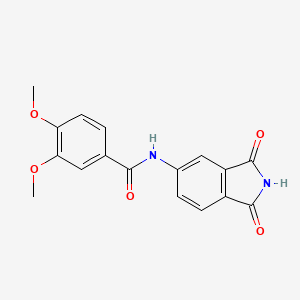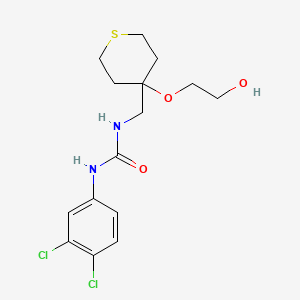![molecular formula C14H21N5O2 B2655925 1,3-Dimethyl-8-[(3-methylpiperidyl)methyl]-1,3,7-trihydropurine-2,6-dione CAS No. 797028-23-0](/img/structure/B2655925.png)
1,3-Dimethyl-8-[(3-methylpiperidyl)methyl]-1,3,7-trihydropurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,3-Dimethyl-8-[(3-methylpiperidyl)methyl]-1,3,7-trihydropurine-2,6-dione, also known as theophylline, is a xanthine derivative that is commonly used as a bronchodilator to treat respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). In addition to its bronchodilator properties, theophylline has been found to have a number of other biochemical and physiological effects, making it a subject of scientific research in various fields.
Scientific Research Applications
Piezochromism and Cell Imaging Applications
One study focuses on piezochromism, acidochromism, solvent-induced emission changes, and cell imaging of D-π-A 1,4-dihydropyridine derivatives with aggregation-induced emission properties. These compounds, which share structural similarities with the target molecule, exhibit reversible piezochromism and solvent-induced emission changes. This property is critical for developing pressure-sensitive materials and for biological imaging, as demonstrated by their application in MCF-7 cell imaging (Lei et al., 2016).
Antimicrobial Activity
Another study synthesizes and evaluates the antimicrobial activity of novel derivatives, illustrating the potential of such compounds in fighting bacterial and fungal infections. The study reports the creation of compounds with significant antimicrobial properties, outperforming reference drugs in some cases (Ghorab et al., 2017).
Synthesis of New Chemical Entities
Further research includes the synthesis of new chemical entities, such as 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives. These compounds are highlighted for their potential as drug precursors or perspective ligands, showcasing the versatility of similar molecular frameworks in drug development (Dotsenko et al., 2019).
Supramolecular Structures
The study on supramolecular structures of certain derivatives emphasizes the importance of molecular design in creating materials with desired properties. It discusses how weak hydrogen bonds can form dimers and tubes, which could have implications in material science and drug delivery systems (Low et al., 2002).
properties
IUPAC Name |
1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-7H-purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O2/c1-9-5-4-6-19(7-9)8-10-15-11-12(16-10)17(2)14(21)18(3)13(11)20/h9H,4-8H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZUKVRFMFXCYCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=NC3=C(N2)C(=O)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Dimethylamino)-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide](/img/structure/B2655842.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-(dimethylamino)benzamide](/img/structure/B2655845.png)
![N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2655848.png)
![3-Azabicyclo[4.3.1]decan-4-one](/img/structure/B2655851.png)



![[1-(Pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B2655856.png)

![N-(2-chlorophenyl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2655860.png)
![N-(2-methylbenzyl)-N'-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide](/img/structure/B2655861.png)

